molecular formula C11H15NO B11913571 7-Methoxy-3,3-dimethylindoline

7-Methoxy-3,3-dimethylindoline

Cat. No.: B11913571
M. Wt: 177.24 g/mol
InChI Key: DIHUHBQSENOANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-3,3-dimethylindoline is an organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a methoxy group at the 7th position and two methyl groups at the 3rd position of the indoline ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3,3-dimethylindoline can be achieved through several methods. One common approach involves the condensation of 5-methoxy-2,3,3-trimethylindoline with squaric acid. This reaction typically proceeds under reflux conditions in a suitable solvent, yielding the desired product in moderate to good yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-3,3-dimethylindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the indoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups at specific positions on the indoline ring.

Scientific Research Applications

7-Methoxy-3,3-dimethylindoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-3,3-dimethylindoline involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-3,3-dimethylindoline is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

7-methoxy-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C11H15NO/c1-11(2)7-12-10-8(11)5-4-6-9(10)13-3/h4-6,12H,7H2,1-3H3

InChI Key

DIHUHBQSENOANM-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C=CC=C2OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.